N-(5-Oxotetrahydrofuran-2-yl)butyramide
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Overview
Description
N-(5-Oxotetrahydrofuran-2-yl)butyramide is an organic compound with the molecular formula C8H13NO3This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with a butyramide group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxotetrahydrofuran-2-yl)butyramide typically involves the reaction of butyric acid with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxotetrahydrofuran-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(5-Oxotetrahydrofuran-2-yl)butyramide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Oxotetrahydrofuran-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide derivative of butyric acid with the molecular formula C4H9NO.
N-Butyryl-L-homoserine lactone: A related compound with a similar structure but different functional groups.
Uniqueness
N-(5-Oxotetrahydrofuran-2-yl)butyramide is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from simpler amides like butyramide and other related compounds .
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(5-oxooxolan-2-yl)butanamide |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6(10)9-7-4-5-8(11)12-7/h7H,2-5H2,1H3,(H,9,10) |
InChI Key |
ISXYLLGPQLLDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC(=O)O1 |
Origin of Product |
United States |
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